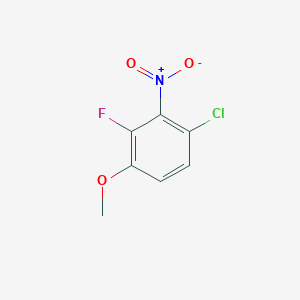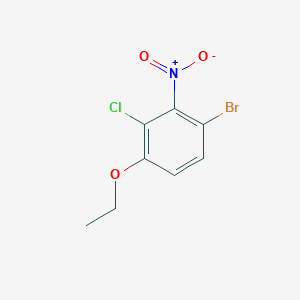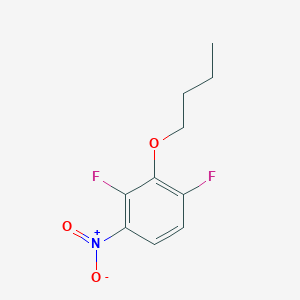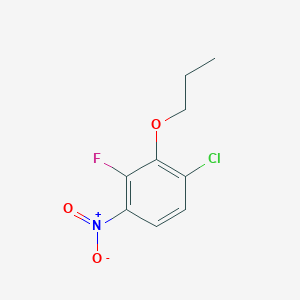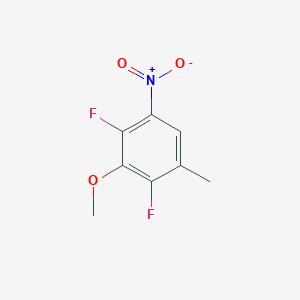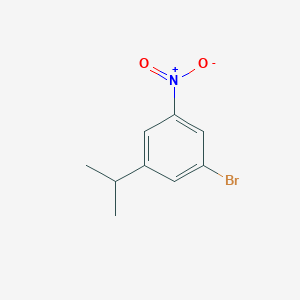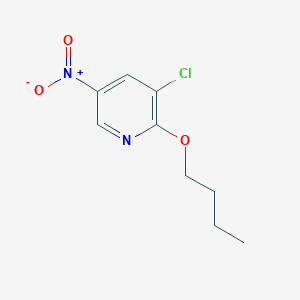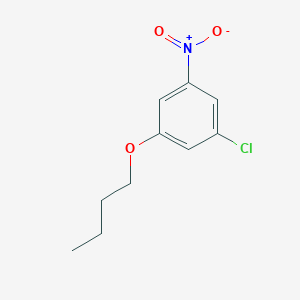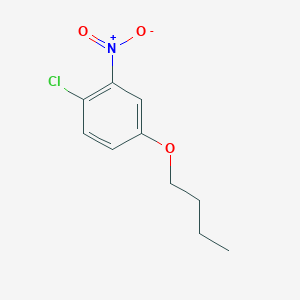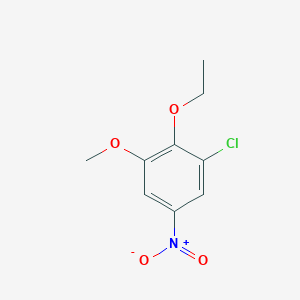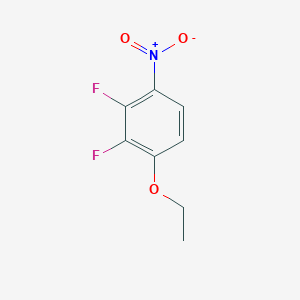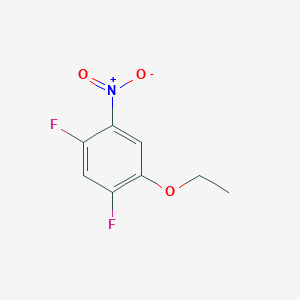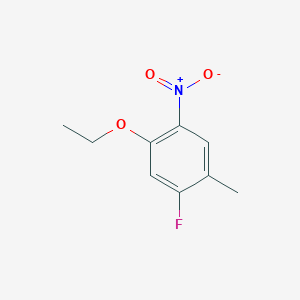
1-Ethoxy-5-fluoro-4-methyl-2-nitrobenzene
描述
1-Ethoxy-5-fluoro-4-methyl-2-nitrobenzene is an aromatic compound characterized by the presence of an ethoxy group, a fluorine atom, a methyl group, and a nitro group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
1-Ethoxy-5-fluoro-4-methyl-2-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the nitration of 1-ethoxy-5-fluoro-4-methylbenzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions typically require careful temperature control to avoid over-nitration and to ensure the selective formation of the desired nitro compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the nitration process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
1-Ethoxy-5-fluoro-4-methyl-2-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Substitution: The ethoxy group can be substituted by nucleophiles under appropriate conditions, leading to the formation of different derivatives.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Iron powder and hydrochloric acid, or palladium on carbon with hydrogen gas.
Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products Formed
Reduction: 1-Ethoxy-5-fluoro-4-methyl-2-aminobenzene.
Substitution: Various ethoxy-substituted derivatives depending on the nucleophile used.
Oxidation: 1-Ethoxy-5-fluoro-4-methyl-2-nitrobenzoic acid.
科学研究应用
1-Ethoxy-5-fluoro-4-methyl-2-nitrobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of fluorinated aromatic compounds with biological activity.
Material Science: Investigated for its properties in the development of novel materials with specific electronic or optical characteristics.
作用机制
The mechanism of action of 1-ethoxy-5-fluoro-4-methyl-2-nitrobenzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in reduction reactions, the nitro group undergoes a series of electron transfer steps leading to the formation of an amino group. The presence of the fluorine atom can influence the reactivity of the aromatic ring, making it more susceptible to electrophilic substitution reactions.
相似化合物的比较
Similar Compounds
1-Ethoxy-4-fluoro-2-nitrobenzene: Similar structure but with different substitution pattern.
1-Methoxy-5-fluoro-4-methyl-2-nitrobenzene: Contains a methoxy group instead of an ethoxy group.
1-Ethoxy-5-chloro-4-methyl-2-nitrobenzene: Contains a chlorine atom instead of a fluorine atom.
Uniqueness
1-Ethoxy-5-fluoro-4-methyl-2-nitrobenzene is unique due to the specific combination of its substituents, which can influence its chemical reactivity and potential applications. The presence of both an ethoxy group and a fluorine atom on the aromatic ring can lead to distinct electronic effects, making this compound valuable for specific synthetic and industrial applications.
属性
IUPAC Name |
1-ethoxy-5-fluoro-4-methyl-2-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO3/c1-3-14-9-5-7(10)6(2)4-8(9)11(12)13/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFHNEHOVQXVBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)F)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
